Ethyl 2-{[(6-methoxynaphthalen-2-yl)carbonyl]amino}-4,5-dimethylthiophene-3-carboxylate
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Overview
Description
ETHYL 2-(6-METHOXYNAPHTHALENE-2-AMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-(6-METHOXYNAPHTHALENE-2-AMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The process may start with the preparation of the naphthalene derivative, followed by the introduction of the methoxy group. The thiophene ring is then constructed through cyclization reactions, and the final product is obtained by esterification.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-(6-METHOXYNAPHTHALENE-2-AMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the thiophene ring or the naphthalene moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene or naphthalene rings.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development due to its unique chemical structure.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ETHYL 2-(6-METHOXYNAPHTHALENE-2-AMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
ETHYL 2-(6-METHOXYNAPHTHALENE-2-AMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE: can be compared to other thiophene derivatives such as:
Uniqueness
The uniqueness of ETHYL 2-(6-METHOXYNAPHTHALENE-2-AMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE lies in its specific functional groups and their arrangement, which confer distinct chemical and physical properties. These properties can be exploited for specific applications in various fields.
Properties
Molecular Formula |
C21H21NO4S |
---|---|
Molecular Weight |
383.5 g/mol |
IUPAC Name |
ethyl 2-[(6-methoxynaphthalene-2-carbonyl)amino]-4,5-dimethylthiophene-3-carboxylate |
InChI |
InChI=1S/C21H21NO4S/c1-5-26-21(24)18-12(2)13(3)27-20(18)22-19(23)16-7-6-15-11-17(25-4)9-8-14(15)10-16/h6-11H,5H2,1-4H3,(H,22,23) |
InChI Key |
IPSNATCTNZEPND-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=CC3=C(C=C2)C=C(C=C3)OC |
Origin of Product |
United States |
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